molecular formula C14H18O4 B14132135 Methyl 4-(4-ethoxy-4-oxobutyl)benzoate

Methyl 4-(4-ethoxy-4-oxobutyl)benzoate

Cat. No.: B14132135
M. Wt: 250.29 g/mol
InChI Key: XMEXENDFVXUQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-ethoxy-4-oxobutyl)benzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and is characterized by the presence of an ethoxy group and a ketone functional group within its structure. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(4-ethoxy-4-oxobutyl)benzoate can be synthesized through a series of chemical reactions. One common method involves the reaction of toluene with bromobutane to produce 4-bromobutyltoluene. This intermediate is then reacted with methyl formate to obtain methyl 4-(4-bromobutyl)benzoate. Finally, the bromine atom is substituted with an ethoxy group to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethoxy-4-oxobutyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The ethoxy group can be replaced with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles, with conditions such as elevated temperatures and the presence of catalysts.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted benzoates, carboxylic acids, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(4-ethoxy-4-oxobutyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(4-ethoxy-4-oxobutyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and ketone functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-ethoxy-4-oxobutyl)benzoate is unique due to its specific structural features, such as the position of the ethoxy and ketone groups on the benzoate ring. These structural characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 4-(4-ethoxy-4-oxobutyl)benzoate

InChI

InChI=1S/C14H18O4/c1-3-18-13(15)6-4-5-11-7-9-12(10-8-11)14(16)17-2/h7-10H,3-6H2,1-2H3

InChI Key

XMEXENDFVXUQNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.